molecular formula C12H23NO4 B12435993 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B12435993
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-UHFFFAOYSA-N
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Description

It has the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . This compound is often used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 4-methyl-3-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid
  • 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid

Uniqueness

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a methyl-substituted hexanoic acid backbone. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

CMRZYYUYDQRCEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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